1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one
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Overview
Description
1’-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound with the molecular formula C18H18ClN3O. It is known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-2’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1’-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-2’-one: A closely related compound with similar structural features.
Atogepant Impurity 31: Another compound with a spiro structure, used as an intermediate in pharmaceutical synthesis.
Uniqueness
1’-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-2’-one stands out due to its unique spiro structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one |
InChI |
InChI=1S/C18H18ClN3O/c1-17(2,3)22-15-13(5-4-6-20-15)18(16(22)23)8-11-7-12(19)10-21-14(11)9-18/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
RREAVDHSYGDVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)N=CC(=C4)Cl |
Origin of Product |
United States |
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